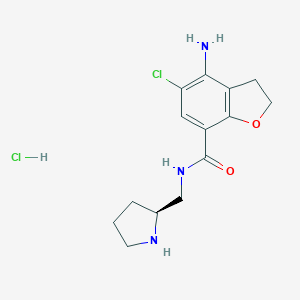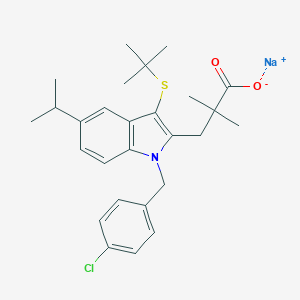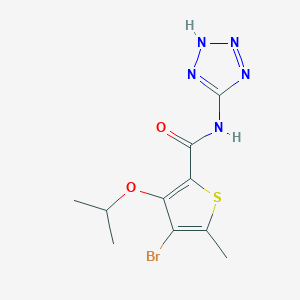
Tap-GP-RP
Vue d'ensemble
Description
4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate is a complex chemical compound with a molecular formula of C19H27F3NO14P and a molecular weight of 581.391 . This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl groups, ether groups, and a secondary amide group .
Méthodes De Préparation
The synthesis of 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate involves multiple steps, including the formation of the trifluoroacetamide group and the glycosylation of ribitol. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate can be compared with similar compounds such as:
4-Acetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate: Lacks the trifluoro group, which may affect its chemical properties and biological activities.
4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-sulfate:
Propriétés
IUPAC Name |
[(2R,3S,4S)-5-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxan-4-yl]oxy-2,3,4-trihydroxypentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3NO14P/c20-19(21,22)18(30)23-8-1-3-9(4-2-8)36-17-15(29)16(14(28)12(5-24)37-17)34-6-10(25)13(27)11(26)7-35-38(31,32)33/h1-4,10-17,24-29H,5-7H2,(H,23,30)(H2,31,32,33)/t10-,11+,12+,13-,14+,15+,16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRYUTMXHQQGOQ-DVWQOSOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)OC2C(C(C(C(O2)CO)O)OCC(C(C(COP(=O)(O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3NO14P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152103 | |
| Record name | 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118349-78-3 | |
| Record name | 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118349783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil](/img/structure/B49542.png)






![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)





